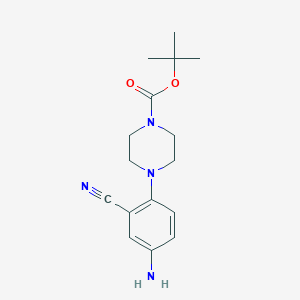

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate

Vue d'ensemble

Description

The compound tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate is a chemical intermediate that can be used in the synthesis of various biologically active compounds. While the specific compound is not directly described in the provided papers, similar compounds with tert-butyl piperazine-1-carboxylate moieties are frequently mentioned as intermediates in pharmaceutical synthesis and structural analysis .

Synthesis Analysis

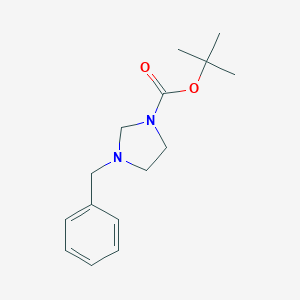

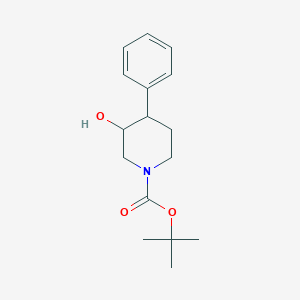

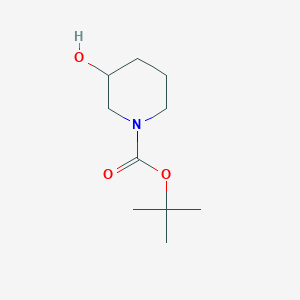

The synthesis of related tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions starting from simple precursors. For example, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . Another derivative, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, was synthesized using a low-cost amination process with a yield of 52% . These examples suggest that the synthesis of this compound would likely follow a similar multi-step synthetic route with variations in reagents and conditions to introduce the amino and cyano functional groups.

Molecular Structure Analysis

The molecular structure of tert-butyl piperazine-1-carboxylate derivatives has been studied using various analytical techniques. X-ray diffraction studies have revealed that the piperazine ring typically adopts a chair conformation, and the dihedral angles between the rings in the molecules can vary, indicating flexibility in the molecular structure . Density functional theory (DFT) calculations are often used to predict and compare the optimal molecular structures with experimental data .

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate core is a versatile moiety that can undergo various chemical reactions. It can participate in condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate . The presence of functional groups such as amino, nitro, and cyano can further react to form more complex structures, which are essential for the development of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are influenced by their molecular structure. The presence of tert-butyl groups contributes to the steric bulk, affecting the compound's reactivity and physical state. Spectroscopic methods such as MS, 1H NMR, and IR are commonly used to characterize these compounds . The crystal packing is often stabilized by hydrogen bonds and π-π stacking interactions, which can be crucial for the solid-state properties of these compounds .

Applications De Recherche Scientifique

Synthesis and Characterization

- tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate serves as an important intermediate for the synthesis of biologically active compounds, particularly in the field of benzimidazole compounds (Liu Ya-hu, 2010).

- The compound has been synthesized and characterized through various techniques like LCMS, NMR, and X-ray diffraction, confirming its structural integrity and potential for further chemical modifications (C. Sanjeevarayappa et al., 2015).

Biological Evaluation

- Some derivatives of this compound have been evaluated for their antibacterial and anthelmintic activities, showing moderate effectiveness in these applications (C. Sanjeevarayappa et al., 2015).

- The compound has also been investigated for anticorrosive properties, particularly in protecting carbon steel in corrosive environments. It demonstrated significant inhibition efficiency, indicating its potential use in industrial applications (B. Praveen et al., 2021).

Structural Analysis

- Structural analysis using techniques like X-ray diffraction has provided insights into the molecular conformation and crystal packing of this compound, further aiding in understanding its chemical behavior and potential applications (Ashwini Gumireddy et al., 2021).

Mécanisme D'action

Target of Action

Compounds containing piperazine rings are known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mode of Action

Nevertheless, the presence of the piperazine ring and its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, make it an important synthetic strategy in the field of drug discovery .

Biochemical Pathways

It’s worth noting that piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Propriétés

IUPAC Name |

tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-13(18)10-12(14)11-17/h4-5,10H,6-9,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATLRBKMCBPXPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623618 | |

| Record name | tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

288251-85-4 | |

| Record name | tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

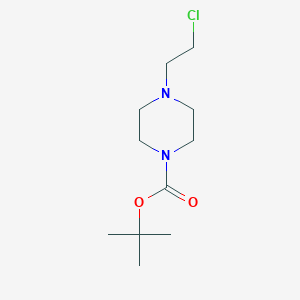

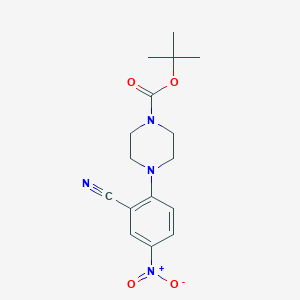

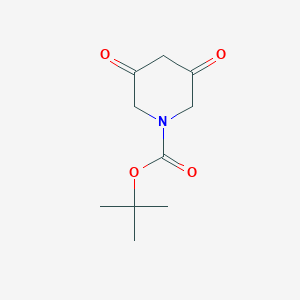

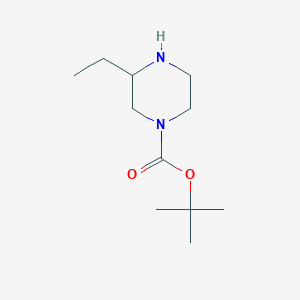

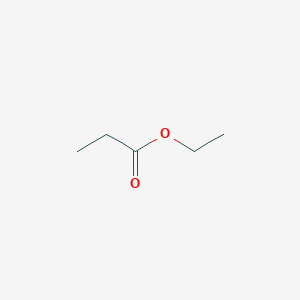

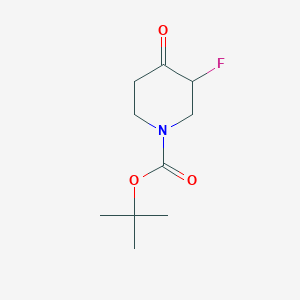

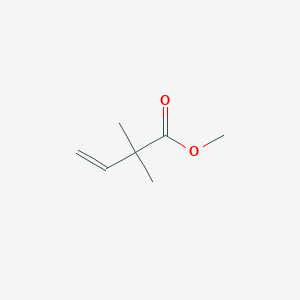

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)